![molecular formula C13H11N5OS3 B282685 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282685.png)
4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins in the body, leading to its observed biological activities.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide exhibits various biochemical and physiological effects. It has been found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, it has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Furthermore, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its potential to exhibit various biological activities. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide. One potential direction is to further investigate its antimicrobial activity and its potential to be used as an antibiotic. Another direction is to explore its antitumor activity and its potential to be used in cancer therapy. Additionally, further research could be conducted to understand its mechanism of action and to develop derivatives with improved biological activities.
Métodos De Síntesis
The synthesis of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(1,3-thiazol-2-yl)benzamide in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
The compound 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C13H11N5OS3 |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H11N5OS3/c14-11-17-18-13(22-11)21-7-8-1-3-9(4-2-8)10(19)16-12-15-5-6-20-12/h1-6H,7H2,(H2,14,17)(H,15,16,19) |
Clave InChI |
GNKHAKBHAYQMLC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)N)C(=O)NC3=NC=CS3 |
SMILES canónico |
C1=CC(=CC=C1CSC2=NN=C(S2)N)C(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)
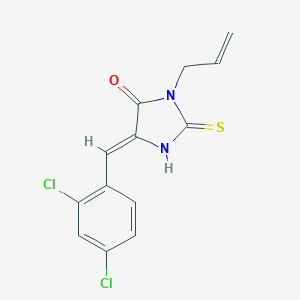
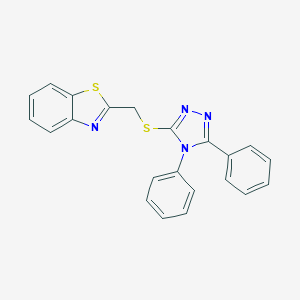
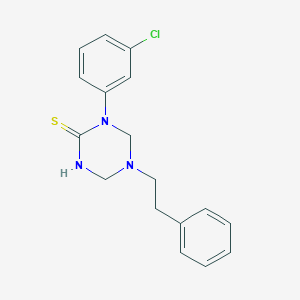

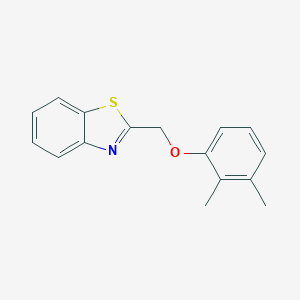
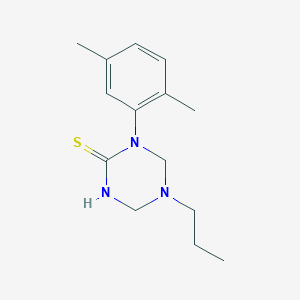
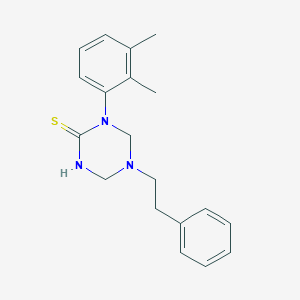
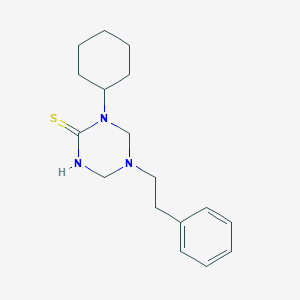
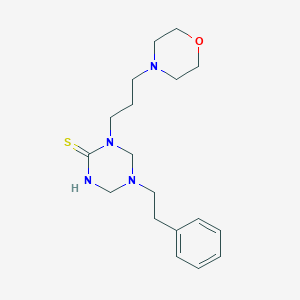
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)